N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide
Description
N-(2,5-Dimethylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a sulfonyl group bridging two aromatic rings: a 4-nitro-substituted benzene ring and a 2,5-dimethyl-substituted aniline ring. This compound is synthesized via the reaction of 4-nitrobenzenesulfonyl chloride with 2,5-dimethylaniline under controlled conditions, followed by purification through recrystallization .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-3-4-11(2)14(9-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZJNYOSPFOIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,5-dimethylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the methyl groups on the phenyl ring can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite.
Nucleophiles: Amines, alcohols, or thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Reduction: 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives of the methyl groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial properties, particularly against multidrug-resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competing with PABA, the compound can inhibit the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural Conformation and Torsional Angles
The C–SO₂–NH–C torsional angle is a critical parameter determining molecular flexibility. For N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide, this angle is comparable to its methyl- and nitro-substituted analogues but varies significantly with substituent positions:
Key Observations :
Hydrogen Bonding and Crystal Packing
Intermolecular N–H···O(S) hydrogen bonds dictate crystal packing. For this compound, hydrogen bonds form inversion dimers, whereas analogues with nitro groups exhibit chain-like or sheet structures:
Key Observations :
Substituent Effects on Physicochemical Properties
The lipophilicity and electronic properties of substituents significantly influence biological activity and solubility:
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